N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a thiophene sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
Target of Action
The primary target of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds that perform various physiological functions, including the mediation of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the production of prostaglandins, leading to a decrease in inflammation .
Pharmacokinetics
The compound’santi-inflammatory activity suggests that it may have suitable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to reach its target sites in the body and exert its effects .
Result of Action
The compound’s inhibition of COX enzymes leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, making the compound potentially useful for treating conditions characterized by inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diamines.
Coupling Reactions: The thiazole and piperidine rings are coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties. It has shown promise in preclinical studies for reducing inflammation and inhibiting the growth of certain cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide is unique due to its specific combination of a thiazole ring, a piperidine ring, and a thiophene sulfonamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Biological Activity
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide (CAS Number: 1798462-04-0) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity based on available literature, highlighting synthesis methods, structure-activity relationships (SAR), and specific case studies.
The compound has the following chemical characteristics:
- Molecular Formula: C₁₃H₁₇N₃O₂S₃
- Molecular Weight: 343.5 g/mol
- Structure: The compound features a thiophene ring connected to a thiazole-piperidine moiety, contributing to its biological properties .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound's activity was assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against several pathogens.
Key Findings:
- Inhibition Zones: The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives in related studies .
- Biofilm Formation: It effectively inhibited biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria .
Anticancer Activity
The thiazole-based compounds have shown promise in cancer research, particularly in their ability to induce apoptosis in various cancer cell lines.
Case Studies:
- A study reported that compounds similar to this compound exhibited IC₅₀ values less than that of doxorubicin against A-431 and Jurkat cells, indicating potent anticancer activity .
- Structure-activity relationship (SAR) analysis revealed that modifications in the thiazole and piperidine moieties significantly influenced the cytotoxicity of the compounds. For instance, the presence of specific substituents on the phenyl ring enhanced apoptosis induction in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the biological activity of thiazole-containing compounds is highly dependent on their structural features. Key observations include:
- Piperidine Substituents: Variations in piperidine substituents can modulate the lipophilicity and binding affinity to biological targets.
- Thiazole Ring Modifications: Alterations in the thiazole ring influence both antimicrobial and anticancer activities, suggesting that specific electronic or steric properties are critical for efficacy .
Data Tables
Biological Activity | MIC (μg/mL) | IC₅₀ (μM) | Target Organism/Cell Line |
---|---|---|---|
Antimicrobial | 0.22 - 0.25 | N/A | Staphylococcus aureus, E. coli |
Anticancer | N/A | <10 | A-431, Jurkat |
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S3/c17-21(18,12-4-2-7-19-12)15-9-11-3-1-6-16(10-11)13-14-5-8-20-13/h2,4-5,7-8,11,15H,1,3,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFNMIXUSJYWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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